Product packaging for 5-Methoxybenzo[d]isothiazole(Cat. No.:)

5-Methoxybenzo[d]isothiazole

Cat. No.: B13678531
M. Wt: 165.21 g/mol
InChI Key: IQFLKYYNURMSQI-UHFFFAOYSA-N
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Description

5-Methoxybenzo[d]isothiazole-3-carboxylic acid is a chemical building block with the CAS registry number 677304-76-6 . It has the molecular formula C9H7NO3S and a molecular weight of 209.22 g/mol . This compound is a solid and should be stored sealed in a dry environment, ideally at 2-8°C to maintain stability . As a benzoisothiazole derivative, it serves as a versatile synthon and key intermediate in organic synthesis and medicinal chemistry research. Its molecular structure, featuring both a carboxylic acid moiety and an isothiazole ring, makes it a valuable precursor for the synthesis of more complex molecules for various research applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NOS B13678531 5-Methoxybenzo[d]isothiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7NOS

Molecular Weight

165.21 g/mol

IUPAC Name

5-methoxy-1,2-benzothiazole

InChI

InChI=1S/C8H7NOS/c1-10-7-2-3-8-6(4-7)5-9-11-8/h2-5H,1H3

InChI Key

IQFLKYYNURMSQI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)SN=C2

Origin of Product

United States

Synthetic Methodologies for 5 Methoxybenzo D Isothiazole and Its Derivatives

Classical and Modern Approaches to the Benzo[d]isothiazole Ring System

The formation of the benzo[d]isothiazole ring is the most common strategy for synthesizing its derivatives. arkat-usa.org These approaches often involve the cyclization of substituted phenyl substrates, which can be classified based on the presence of nitrogen and/or sulfur atoms in the starting material. arkat-usa.org

Cyclization strategies are fundamental to forming the benzo[d]isothiazole core. A prevalent method involves the intramolecular cyclization of 2-mercaptobenzamides, which can undergo oxidative dehydrogenation to form an N–S bond, yielding benzo[d]isothiazol-3(2H)-ones. mdpi.com This transformation can be catalyzed by various systems, including copper(I) under an oxygen atmosphere or potassium bromide (KBr) with oxygen. mdpi.com Another approach utilizes the visible-light-promoted synthesis from α-aminooxy acids, which generates iminyl radicals that facilitate the N-S bond formation under mild conditions. researchgate.net

For the synthesis of the parent benzo[d]isothiazole, ring closure of benzaldehydeoxime-2-thiol using thionyl chloride in toluene (B28343) has been reported. researchgate.net These methods highlight the diversity of cyclization triggers, from metal catalysts to photoredox reactions, allowing for the construction of the core heterocyclic structure.

Table 1: Overview of Selected Cyclization Strategies

Starting MaterialReagent/CatalystProduct TypeReference
2-MercaptobenzamidesCu(I) / O₂Benzo[d]isothiazol-3(2H)-ones mdpi.com
2-MercaptobenzamidesKBr / O₂Benzo[d]isothiazol-3(2H)-ones mdpi.com
α-Aminooxy AcidsAcridinium Photocatalyst / Blue LightBenzo[d]isothiazoles researchgate.net
Benzaldehydeoxime-2-thiolThionyl ChlorideBenzo[d]isothiazole researchgate.net

One-Pot Synthetic Routes to Benzo[d]isothiazole Derivatives

Another significant one-pot strategy involves the cascade reaction of 2-halobenzamides with a sulfur source. mdpi.comresearchgate.net For example, copper-catalyzed reactions of 2-bromobenzamides with elemental sulfur (S₈) or potassium thiocyanate (B1210189) (KSCN) in an aqueous medium can construct the benzo[d]isothiazole ring through sequential C–S and N–S bond formations. mdpi.comresearchgate.net More recently, a three-component reaction of 2-chlorobenzothiazole, benzyl (B1604629) bromides, and phenols has been developed to synthesize complex benzothiazole (B30560) derivatives in a single step under catalyst-free conditions. bohrium.com

Table 2: Examples of One-Pot Synthetic Methods

ReactantsCatalyst/ConditionsProduct TypeReference
2-Aminothiophenol (B119425), AldehydesAl(HSO₄)₃, Sonication1,3-Benzo[d]thiazole derivatives kashanu.ac.irpsu.edu
2-Bromobenzamides, KSCNCu(I) catalyst, WaterBenzo[d]isothiazol-3(2H)-ones mdpi.comresearchgate.net
2-Halobenzamides, CS₂Cu(I) catalystBenzo[d]isothiazol-3(2H)-ones mdpi.com
2-Bromo-N-arylbenzimidamides, Sulfur PowderCuBr₂, Aerobic conditionsBenzo[d]isothiazoles arkat-usa.orgresearchgate.net

Oxidative Cyclization Pathways for 5-Methoxybenzo[d]isothiazole Analogues

Oxidative cyclization is a key process in many synthetic routes to the benzo[d]isothiazole ring system. These reactions typically involve the formation of the N-S bond through the oxidation of appropriate precursors. For instance, the intramolecular oxidative dehydrogenative cyclization of 2-mercaptobenzamides uses molecular oxygen (O₂) as a clean and sustainable oxidant, often in the presence of a catalyst. mdpi.com

Metal-free conditions have also been developed; elemental sulfur can act as an effective oxidant in the reaction between 2-aminothiophenols and sources like arylacetylenes or styrenes to form 2-substituted benzothiazoles, a related class of compounds. rsc.orgacs.org Electrochemical methods present a modern, green alternative, enabling the dehydrogenative cyclization of 2-mercaptobenzamides to benzo[d]isothiazol-3(2H)-ones via intramolecular N-S bond formation without the need for chemical oxidants. mdpi.com These oxidative strategies are applicable to a wide range of substrates, including those with methoxy (B1213986) substituents, allowing for the synthesis of analogues of this compound. mdpi.comrsc.org

Precursor-Based Synthetic Strategies

The synthesis of this compound often relies on starting materials that already contain the aromatic ring, with subsequent construction of the fused isothiazole (B42339) moiety.

While the direct conversion of a benzothiazole ring into a benzo[d]isothiazole ring is not a commonly reported primary synthetic route, the functionalization of a pre-formed benzo[d]isothiazole core is a crucial strategy for creating diverse derivatives. arkat-usa.org Research often begins with a core structure, such as 5-methoxybenzo[d]thiazol-2-amine (B1265578), which is then elaborated through multi-step reactions. rsc.orgnih.gov

For example, 5-methoxybenzo[d]thiazol-2-amine can be synthesized and subsequently used as a building block. rsc.orgchemshuttle.com It can be acylated with intermediates like 4-(chloromethyl)benzoyl chloride to form an amide, which is then reacted with various amines (e.g., piperazine (B1678402) derivatives) to yield a final target compound. nih.gov This approach allows for the introduction of diverse functional groups and the systematic exploration of structure-activity relationships, demonstrating the importance of functionalizing the core heterocycle. tandfonline.commdpi.com

The most prevalent strategy for constructing the benzo[d]isothiazole scaffold involves using aromatic precursors that are pre-functionalized with both nitrogen and sulfur atoms or their equivalents. arkat-usa.org This approach directly leads to the desired heterocyclic system through an intramolecular ring-closing reaction.

Key starting materials for this strategy include:

2-Aminothiophenols : These are versatile precursors that can react with a variety of electrophiles. For example, condensation with aldehydes or their equivalents leads to the formation of the benzo[d]isothiazole ring. psu.edumdpi.com

2-Mercaptobenzamides : As mentioned previously, these compounds are ideal substrates for intramolecular oxidative cyclization to form benzo[d]isothiazol-3(2H)-ones. mdpi.comresearchgate.net The presence of a methoxy group on the aromatic ring is well-tolerated in these reactions.

ortho-Haloarylamidines : In a copper-catalyzed one-pot reaction, ortho-haloarylamidines can react with elemental sulfur to produce benzo[d]isothiazoles through the formation of N-S and C-S bonds. arkat-usa.org

2-Methylthiobenzamides : These can undergo a cascade reaction involving N-S bond formation and C(sp³)–S bond cleavage, often promoted by reagents like Selectfluor, to yield benzo[d]isothiazol-3(2H)-ones. mdpi.com

This precursor-based approach is highly modular, as substituents on the aromatic ring, such as the 5-methoxy group, can be incorporated into the starting material, providing a direct route to the desired substituted benzo[d]isothiazole derivatives. arkat-usa.orgmdpi.com

Methods from Sulfur-Preloaded Aromatics

The synthesis of the benzo[d]isothiazole scaffold, including its 5-methoxy derivative, can be efficiently achieved by starting with aromatic compounds that already contain a sulfur-bearing functional group. These methods typically involve the formation of the nitrogen-sulfur bond to complete the heterocyclic ring.

One prominent strategy involves the cyclization of ortho-substituted aryl thioethers or thiols. For instance, benzylthio derivatives bearing a carbonyl functionality can undergo ring closure. arkat-usa.org This process uses an oxidant like sulfuryl chloride (SO₂Cl₂) and ammonia (B1221849) as the nitrogen source to form the benzo[d]isothiazole ring, with yields reported up to 82% for various derivatives. arkat-usa.org A specific, though illustrative, example is the synthesis of 4-methoxybenzo[d]isothiazole (B3131382) from 2-(benzylthio)-6-methoxybenzaldehyde, which cyclizes upon treatment with hydroxylamine-O-sulfonic acid. arkat-usa.org

Another established route starts from ortho-mercaptoacetophenones. arkat-usa.org A key step in this pathway is the formation of an S-nitroso intermediate, which then undergoes an intramolecular aza-Wittig reaction with a phosphine (B1218219) reagent to yield the benzo[d]isothiazole product. arkat-usa.org Additionally, a double lithiation strategy has been developed for the synthesis of benzo[d]isothiazoles from thioanisoles, achieving yields of up to 74%. arkat-usa.org

Table 1: Synthesis from Sulfur-Preloaded Aromatics

Starting Material Type Reagents Key Transformation Reference
Benzylthio derivatives with carbonyl SO₂Cl₂, NH₃ Oxidative cyclization arkat-usa.org
o-Mercaptoacetophenones Phosphine reagent Intramolecular aza-Wittig arkat-usa.org
Thioanisoles n-BuLi, TMEDA, Nitriles Double lithiation/cyclization arkat-usa.org
2-(Benzylthio)benzaldehyde Hydroxylamine-O-sulfonic acid Cyclization arkat-usa.org

Routes from Nitrogen-Preloaded Aromatics

Syntheses beginning with aromatic precursors containing a nitrogen functional group at the ortho position to the future cyclization site are also common. These methods focus on introducing the sulfur atom and forming the S-C bond.

Aryl tert-butyl sulfoxides can serve as precursors in a process induced by N-bromosuccinimide (NBS). arkat-usa.org This activation is followed by conversion to a sulfinylimide and a subsequent Wittig-like reaction that proceeds rapidly at room temperature to form the benzo[d]isothiazole ring system. arkat-usa.org

Another significant approach utilizes the palladium-catalyzed and copper-assisted C-H functionalization and intramolecular C-S bond formation starting from N-Arylcyanothioformamides. This method has been successfully applied to produce this compound-2-carbonitrile with a 68% yield. mdpi.com

Table 2: Synthesis from Nitrogen-Preloaded Aromatics

Starting Material Type Reagents/Catalysts Key Transformation Product Example Yield Reference
Aryl tert-butyl sulfoxides NBS, PPh₃, R-NCS NBS-induced activation, Wittig-like reaction 3-Substituted benzo[d]isothiazoles - arkat-usa.org
N-(4-methoxyphenyl)cyanothioformamide Pd(OAc)₂, Cu(OAc)₂, O₂ C-H Functionalization / Intramolecular C-S Cyclization 5-Methoxybenzo[d]thiazole-2-carbonitrile (B1601895) 68% mdpi.com

Regioselective Introduction of the 5-Methoxy Group

The precise placement of the methoxy group at the C-5 position is critical for defining the compound's identity and properties. This regioselectivity is achieved through careful selection of starting materials and reaction conditions.

Strategies for Methoxy Group Incorporation at the 5-Position

The most direct and widely used strategy for obtaining this compound is to begin the synthesis with an aromatic precursor that already contains a methoxy group at the desired position. This "pre-functionalization" approach ensures unambiguous placement.

Common starting materials include:

4-Methoxyaniline derivatives: These compounds serve as nitrogen-preloaded precursors where the methoxy group is correctly positioned to become the 5-methoxy substituent after the thiazole (B1198619) ring is formed.

3-Methoxythiophenol or its equivalents: As sulfur-preloaded precursors, these compounds also ensure the methoxy group is located at the correct position in the final product.

For example, the synthesis of various 5-methoxybenzothiazole derivatives often starts with appropriately substituted 4-methoxyanilines or 2-amino-4-methoxythiophenols. tandfonline.commdpi.comnih.govresearchgate.netnih.gov Similarly, the synthesis of 6-methoxybenzo[d]thiazole-2-amine, a positional isomer, begins with the commercially available 6-methoxy-substituted aminobenzothiazole, highlighting the principle of using pre-functionalized precursors. nih.gov The methoxy group, being a strong electron-donating group, also influences the reactivity of the aromatic ring in subsequent cyclization steps.

Positional Isomer Control in Synthetic Pathways

Controlling the formation of positional isomers, such as distinguishing between 5-methoxy and other isomers like 4-, 6-, or 7-methoxybenzo[d]isothiazole, is a key challenge in synthesis.

Directing Group Effects: The regiochemical outcome is often dictated by the directing effects of substituents on the aromatic ring. A methoxy group is an ortho-, para-director for electrophilic substitution. In syntheses involving ortho-lithiation, a methoxy group can direct deprotonation to the adjacent position, a powerful tool for controlling where subsequent bonds are formed. nottingham.ac.uk The interplay between different directing groups is crucial. For instance, in the synthesis of brominated methoxybenzo[d]isothiazole isomers, the final substitution pattern is a result of the combined directing influence of both the methoxy and bromo groups. mdpi.com

Reaction Conditions: Temperature can play a critical role in controlling regioselectivity. In the synthesis of some methoxy-substituted benzothiazole derivatives, it was found that conducting the initial addition step at a higher temperature exclusively yielded the 5-methoxy isomer, whereas lower temperatures might produce a mixture of isomers. nottingham.ac.uk

Choice of Precursor: The most reliable method for ensuring positional isomer control remains the use of a starting material where the substitution pattern is already unequivocally established. For example, to synthesize 7-Bromo-4-methoxybenzo[d]thiazole, one can either start with a precursor that has this exact substitution pattern or perform a regioselective bromination on 4-methoxybenzo[d]thiazole, where the existing methoxy group directs the incoming bromine to the 7-position. This highlights how a deep understanding of substituent effects is paramount for synthesizing a specific positional isomer.

Advanced Synthetic Techniques

Modern synthetic chemistry has introduced several advanced techniques that can be applied to the synthesis of this compound and its derivatives, often leading to higher yields, shorter reaction times, and cleaner reactions.

Microwave-Assisted Synthesis: The use of microwave irradiation has become a popular method for accelerating organic reactions. nih.gov A solvent-free synthesis of 2-(4-methoxyphenyl)benzo[d]thiazole was achieved by reacting 2-aminothiophenol and 4-methoxybenzaldehyde (B44291) under microwave irradiation. nih.gov This technique is adaptable for synthesizing other substituted benzothiazoles and related heterocycles, offering significant improvements over classical heating methods.

C-H Bond Functionalization: Palladium-catalyzed C-H bond functionalization represents a powerful and modern approach for forming heterocyclic rings. mdpi.com This strategy avoids the need for pre-functionalized starting materials (like halogenated or organometallic reagents) by directly activating a C-H bond on the aromatic ring for cyclization. The synthesis of 2-cyanobenzothiazoles from N-arylcyanothioformamides via an intramolecular C-S bond formation is a prime example of this advanced methodology. mdpi.comsemanticscholar.org

Photochemical Synthesis: Photochemical cyclization offers a unique pathway for creating complex heterocyclic systems. Styryl derivatives of substituted benzothiazoles can undergo photochemical cyclization upon irradiation to form polycondensed systems, such as benzo[d]thiazolo[3,2-a]quinolin-10-ium derivatives. sci-hub.se This method provides access to novel molecular scaffolds that may be difficult to obtain through traditional thermal reactions. sci-hub.se

Transition-Metal-Mediated Coupling Reactions

Transition metal catalysis, a cornerstone of modern synthetic chemistry, offers efficient pathways to construct the benzo[d]isothiazole framework. nih.govnih.gov Palladium, nickel, and copper catalysts are prominently featured in these transformations, enabling C-H functionalization and cross-coupling reactions. nih.govarkat-usa.org

Palladium-Catalyzed Reactions:

Palladium catalysts are instrumental in the synthesis of functionalized this compound derivatives. One notable application is the synthesis of 5-methoxybenzo[d]thiazole-2-carbonitrile from N-(3-methoxyphenyl)cyanothioformamide. This reaction is achieved through a palladium-catalyzed process assisted by copper iodide, involving C-H functionalization and intramolecular C-S bond formation. nih.gov The reaction proceeds with palladium chloride (PdCl₂) and copper iodide (CuI) as catalysts, with tetrabutylammonium (B224687) bromide (TBAB) as an additive, in a mixture of DMSO and DMF. nih.gov This method has demonstrated good yields for various substituted benzothiazoles. nih.gov For instance, the synthesis of 5-methoxybenzo[d]thiazole-2-carbonitrile yielded 68%. nih.gov

Another significant palladium-catalyzed method involves the C-H activation of the benzothiazole core. A protocol from 2021 utilizes palladium acetate (B1210297) (Pd(OAc)₂) for this purpose. vulcanchem.com Furthermore, palladium catalysts like Pd(dppf)Cl₂ are used in coupling reactions with boronic acid derivatives to form more complex structures. osti.gov

Table 1: Palladium-Catalyzed Synthesis of 5-Methoxybenzo[d]thiazole Derivatives

Starting Material Catalyst System Product Yield (%) Reference
N-(3-methoxyphenyl)cyanothioformamide PdCl₂, CuI, TBAB 5-Methoxybenzo[d]thiazole-2-carbonitrile 68 nih.gov
6a (a benzothiazole derivative) Pd(dppf)Cl₂, KOAc (5-(6-methoxybenzo[d]thiazol-2-yl)-2-(methylamino)phenyl)boronic acid Not specified osti.gov

Nickel-Catalyzed Reactions:

Nickel catalysts provide a cost-effective and efficient alternative to palladium for certain cross-coupling reactions. They have been successfully employed in the synthesis of 2-aryl-benzothiazoles from benzothiazoles and aryl sulfamates. researchgate.net A notable example is the gram-scale synthesis of 2-cyclohexyl-5-methoxybenzo[d]thiazole, which highlights the scalability of nickel-catalyzed methods. mpg.de

Copper-Catalyzed Reactions:

Copper catalysis is frequently used for the formation of carbon-sulfur bonds in the synthesis of benzothiazole and related heterocyclic systems. arkat-usa.org For instance, copper-catalyzed reactions of 1-(2-iodophenyl)-1H-indoles with elemental sulfur have been developed to produce benzo nih.govthiazolo[3,2-a]indoles, demonstrating the utility of copper in constructing fused thiazole ring systems. rsc.org While direct examples for this compound are less common, the principles are applicable. Copper salts such as CuI and CuCl are effective catalysts in these types of annulation reactions. arkat-usa.org

Free Radical Reactions in Synthesis

While ionic and pericyclic reactions are more commonly documented for the synthesis of the benzo[d]isothiazole core, free radical pathways can also play a role, particularly in certain cyclization and functionalization reactions. The involvement of radical intermediates is often inferred from mechanistic studies, for example, through the use of radical scavengers that inhibit the reaction.

In related benzothiazole syntheses, the use of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a radical scavenger has been shown to completely inhibit certain transformation reactions, suggesting a free radical mechanism is in operation. This indicates that under specific oxidative conditions, the formation of radical species can be a key step in the reaction pathway. However, dedicated synthetic methods for this compound that are explicitly designed to proceed via a free radical mechanism are not widely reported in the primary literature.

Nucleophilic Substitution Strategies for Derivative Synthesis

Nucleophilic substitution is a fundamental strategy for the synthesis of a wide array of this compound derivatives. These reactions typically involve the displacement of a leaving group on the benzothiazole core or on a side chain attached to it. The methoxy group itself can be introduced via nucleophilic substitution on a suitable precursor.

A common approach involves the use of 5-substituted-benzothiazole-2-thiol as a nucleophile. In a bimolecular nucleophilic substitution (SN2) reaction, this thiol can react with various electrophiles to create a diverse range of derivatives. tandfonline.comogu.edu.tr For example, reacting 5-methoxybenzothiazole-2-thiol with 2-chloro-N-(4-chlorophenyl)-N-(4-nitrobenzyl)acetamide in the presence of potassium carbonate in acetone (B3395972) leads to the formation of 2-((5-methoxybenzo[d]thiazol-2-yl)thio)-N-(4-chlorophenyl)-N-(4-nitrobenzyl)acetamide with yields between 66-68%. tandfonline.comogu.edu.tr This versatile reaction allows for the introduction of complex side chains at the 2-position of the benzothiazole ring. tandfonline.comogu.edu.tr

Table 2: Synthesis of this compound Derivatives via Nucleophilic Substitution

Nucleophile Electrophile Product Yield (%) Reference
5-Methoxybenzothiazole-2-thiol 2-chloro-N-(4-chlorophenyl)-N-(4-nitrobenzyl)acetamide 2-((5-Methoxybenzo[d]thiazol-2-yl)thio)-N-(4-chlorophenyl)-N-(4-nitrobenzyl)acetamide 66-68 tandfonline.comogu.edu.tr
5-Methoxybenzothiazole-2-thiol 2-chloro-N-(4-fluorophenyl)-N-(4-nitrobenzyl)acetamide 2-((5-Methoxybenzo[d]thiazol-2-yl)thio)-N-(4-fluorophenyl)-N-(4-nitrobenzyl)acetamide 66-68 ogu.edu.tr
5-Methoxybenzothiazole-2-thiol 2-chloro-N-(4-fluorophenyl)-N-(3-nitrobenzyl)acetamide 2-((5-Methoxybenzo[d]thiazol-2-yl)thio)-N-(4-fluorophenyl)-N-(3-nitrobenzyl)acetamide 68-70 ogu.edu.tr

Gram-Scale Synthesis and Scalability Considerations

The ability to produce a compound on a larger scale is a critical consideration for its practical application. For benzo[d]isothiazole derivatives, several methods have been developed that are amenable to gram-scale synthesis.

For instance, a method for the synthesis of benzo[d]isothiazol-3(2H)-one-1-oxides using Selectfluor as an oxidant has been successfully scaled up to the gram level. mdpi.com In one example, the reaction of 2-butylbenzo[d]isothiazol-3(2H)-one on a gram scale produced the corresponding 1-oxide in a 92% yield without the need for column chromatography. mdpi.com While this example does not feature a methoxy group, the methodology is relevant for the broader class of compounds.

More directly relevant is the gram-scale synthesis of 2-cyclohexyl-5-methoxybenzo[d]thiazole via a nickel-catalyzed reductive coupling, demonstrating the scalability of transition-metal-mediated reactions for this specific scaffold. mpg.de The scalability of synthetic routes is often enhanced by avoiding purification steps like chromatography, which can be cumbersome and costly on a large scale. mdpi.com The development of one-pot syntheses and the use of robust and reusable catalysts are also key factors in achieving efficient gram-scale production. arkat-usa.orgresearchgate.net

Chemical Reactivity and Transformation Studies of 5 Methoxybenzo D Isothiazole Systems

Reactivity of the Isothiazole (B42339) Ring

The isothiazole ring in 5-Methoxybenzo[d]isothiazole is a key site for various chemical reactions. Its reactivity is influenced by the presence of nitrogen and sulfur heteroatoms and the fused benzene (B151609) ring.

The methoxy (B1213986) group at the 5-position is an activating, ortho-, para-directing group for electrophilic aromatic substitution (EAS) on the benzene ring. This is due to the electron-donating resonance effect of the methoxy group, which increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. As a result, electrophilic substitution is expected to occur primarily at the positions ortho and para to the methoxy group.

Key electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2).

Halogenation: Introduction of a halogen atom (e.g., -Cl, -Br).

Sulfonation: Introduction of a sulfonic acid group (-SO3H).

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively.

The general mechanism for these reactions involves the attack of the electron-rich benzene ring on a strong electrophile, forming a resonance-stabilized carbocation intermediate (arenium ion). Subsequent loss of a proton restores the aromaticity of the ring, yielding the substituted product. wikipedia.orgmasterorganicchemistry.commsu.edu

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionPredicted ReactivityRationale
C4Highly Favored (ortho)Activated by the +M effect of the methoxy group.
C6Favored (ortho)Activated by the +M effect of the methoxy group.
C7Less Favored (meta)Not significantly activated by the methoxy group.

Note: The actual distribution of products can be influenced by steric hindrance and the specific reaction conditions.

The isothiazole ring itself can be susceptible to nucleophilic attack, particularly at the carbon and sulfur atoms. The presence of the electronegative nitrogen atom can render the adjacent carbon atom (C3) electrophilic. For instance, derivatives of 1,2-benzisothiazole, such as 3-chloro-1,2-benzisothiazole, readily undergo nucleophilic substitution at the C3 position with carbanions. rsc.org

While specific studies on this compound are limited, it is plausible that strong nucleophiles could attack the isothiazole ring, potentially leading to substitution or ring-opening products. The outcome of such reactions would be highly dependent on the nature of the nucleophile and the reaction conditions.

The isothiazole ring can undergo ring-opening and ring-closure transformations under certain conditions. For example, the reaction of 3-chloro-1,2-benzisothiazole with certain carbanions can lead to the formation of benzo[b]thiophene derivatives, suggesting a ring-opening of the isothiazole followed by a ring-closing to form the thiophene ring. rsc.org This type of transformation often involves the intermediacy of species like o-cyanothiophenols. rsc.org

While not directly documented for the 5-methoxy derivative, it is a potential reaction pathway. Additionally, the synthesis of benzisothiazoles often involves the cyclization of precursors, highlighting the reversible nature of the ring system under specific synthetic protocols. nih.govorganic-chemistry.orgarkat-usa.org

Reactivity of the Methoxy Substituent

The methoxy group (-OCH3) on the benzene ring is also a site of chemical reactivity, primarily involving cleavage of the methyl-oxygen bond or oxidation.

While direct oxidation of the methoxy group in this compound is not extensively reported, analogous transformations in other aromatic systems suggest potential pathways. Strong oxidizing agents can potentially lead to the formation of a formyl group or further to a carboxylic acid, though such reactions are often harsh and can affect other parts of the molecule. A more common transformation is the oxidative demethylation, which is discussed in the next section.

In related biological systems, the oxidation of a methyl group on a cytosine base to a hydroxymethyl group is a known enzymatic process. uni-muenchen.de This suggests that under specific catalytic conditions, similar transformations might be achievable for the methoxy group of this compound.

Demethylation of the methoxy group to a hydroxyl group is a common and important transformation. This can be achieved using various reagents, most notably strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr3). This reaction proceeds via nucleophilic attack of the bromide ion on the methyl group, with the oxygen atom acting as a leaving group coordinated to the acid.

This demethylation is a key step in functional group interconversion, as the resulting hydroxyl group can be further modified. For example, it can be converted into ethers, esters, or used to introduce other functional groups, significantly expanding the synthetic utility of the this compound scaffold. The process of demethylation is crucial in many biological systems as well, often as a mechanism for epigenetic regulation. nih.govnih.gov

Table 2: Summary of Potential Reactions of this compound

SectionReaction TypePotential Reagents/ConditionsExpected Product(s)
3.1.1 Electrophilic Aromatic Substitution (Nitration)HNO3/H2SO44-Nitro-5-methoxybenzo[d]isothiazole and/or 6-Nitro-5-methoxybenzo[d]isothiazole
3.1.2 Nucleophilic SubstitutionStrong Nucleophiles (e.g., R-Li, Grignards)Substitution at C3 or ring-opened products
3.1.3 Ring TransformationCarbanions, specific synthetic precursorsBenzo[b]thiophene derivatives, other heterocycles
3.2.2 DemethylationHBr, BBr35-Hydroxybenzo[d]isothiazole

Derivatization via Side Chain Modifications

Modifying side chains attached to the this compound nucleus allows for the introduction of a wide array of functional groups, each imparting unique characteristics to the parent molecule. These transformations are crucial for structure-activity relationship (SAR) studies. While specific literature on side-chain modifications of this compound is not abundant, established synthetic protocols for analogous aromatic and heterocyclic systems provide a clear blueprint for these transformations.

The introduction of a carboxylic acid group into a side chain of an aromatic compound is a fundamental transformation that opens up numerous avenues for further derivatization. A common strategy to achieve this is through the use of organometallic intermediates, such as organolithium or Grignard reagents, which are subsequently quenched with carbon dioxide. nih.govchemistrysteps.com For a hypothetical precursor, such as a halogenated alkyl side chain on this compound, this method would be highly effective.

The process typically involves the formation of the organometallic reagent at low temperatures, followed by the introduction of solid or gaseous carbon dioxide. An acidic workup then yields the desired carboxylic acid. The high reactivity of organolithium and Grignard reagents necessitates careful control of reaction conditions to avoid side reactions. chemistrysteps.commasterorganicchemistry.com

Table 1: Representative Carboxylation Reaction

ReactantReagentsConditionsProductYield
5-Methoxy-X-(bromomethyl)benzo[d]isothiazole1. Mg or n-BuLi 2. CO₂ 3. H₃O⁺Anhydrous THF, -78 °C to rt(5-Methoxybenzo[d]isothiazol-X-yl)acetic acidGood to Excellent (by analogy)

Once a carboxylic acid side chain is in place, it can be readily converted to esters and amides, which are key functional groups in many biologically active molecules.

Esterification is commonly achieved through the Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess or water is removed as it is formed. masterorganicchemistry.comchemguide.co.uk

Amidation of a carboxylic acid can be accomplished through various methods. One common approach is the activation of the carboxylic acid with a coupling agent, such as a carbodiimide, followed by the addition of an amine. asiaresearchnews.comacs.orgmdpi.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with an amine to form the corresponding amide. researchgate.net These methods are generally high-yielding and compatible with a wide range of functional groups on both the carboxylic acid and the amine. researchgate.nettohoku.ac.jp

Table 2: Representative Esterification and Amidation Reactions

ReactionReactantReagentsConditionsProduct
Esterification(5-Methoxybenzo[d]isothiazol-X-yl)acetic acidEthanol, cat. H₂SO₄RefluxEthyl (5-methoxybenzo[d]isothiazol-X-yl)acetate
Amidation(5-Methoxybenzo[d]isothiazol-X-yl)acetic acid1. SOCl₂ 2. BenzylamineDCM, 0 °C to rtN-Benzyl-2-(5-methoxybenzo[d]isothiazol-X-yl)acetamide

The introduction of sulfur-containing functional groups, such as thioethers and sulfones, into a side chain can significantly impact the biological activity and pharmacokinetic properties of a molecule.

Thioether formation can be achieved through the nucleophilic substitution of a suitable leaving group on the side chain, such as a halide, with a thiol. jst.go.jpnih.govmdpi.com This reaction is typically carried out in the presence of a base to deprotonate the thiol and generate the more nucleophilic thiolate. jst.go.jp

Sulfone formation is readily accomplished by the oxidation of the corresponding thioether. acsgcipr.orgorganic-chemistry.org A variety of oxidizing agents can be employed for this transformation, including hydrogen peroxide, meta-chloroperoxybenzoic acid (m-CPBA), and potassium permanganate. google.comacs.org Careful control of the reaction conditions, such as the stoichiometry of the oxidant, can allow for the selective formation of the sulfoxide or the fully oxidized sulfone. organic-chemistry.org The oxidation of thioethers to sulfones is generally a high-yielding and reliable reaction. acs.orgnih.gov

Table 3: Representative Thioether and Sulfone Formation Reactions

ReactionReactantReagentsConditionsProduct
Thioether Formation5-Methoxy-X-(bromomethyl)benzo[d]isothiazoleThiophenol, K₂CO₃DMF, rt5-Methoxy-X-((phenylthio)methyl)benzo[d]isothiazole
Sulfone Formation5-Methoxy-X-((phenylthio)methyl)benzo[d]isothiazolem-CPBADCM, rt5-Methoxy-X-((phenylsulfonyl)methyl)benzo[d]isothiazole

Mechanistic Studies of Chemical Reactions

The mechanisms of the aforementioned side-chain modifications are well-established in the field of organic chemistry.

The carboxylation of an organometallic reagent proceeds through the nucleophilic attack of the carbanionic species on the electrophilic carbon of carbon dioxide, forming a carboxylate salt which is then protonated. chemistrysteps.com

Fischer esterification involves the initial protonation of the carboxylic acid carbonyl group, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of water lead to the formation of the ester. masterorganicchemistry.combyjus.com

Amidation via acyl chlorides is a straightforward nucleophilic acyl substitution reaction. The highly electrophilic acyl chloride is attacked by the amine nucleophile, leading to a tetrahedral intermediate that collapses to form the amide and hydrogen chloride.

The formation of thioethers from alkyl halides and thiolates is a classic example of a bimolecular nucleophilic substitution (SN2) reaction.

The oxidation of thioethers to sulfones typically proceeds in a stepwise manner. The first oxidation step yields a sulfoxide. The sulfoxide can then undergo a second oxidation to form the sulfone. The mechanism of oxidation with peroxy acids involves the nucleophilic attack of the sulfur atom on the electrophilic oxygen of the peroxy acid.

Understanding these mechanisms is crucial for optimizing reaction conditions and predicting the outcome of transformations on the this compound system. The electronic properties of the benzo[d]isothiazole ring system, influenced by the electron-donating methoxy group, can affect the rates and regioselectivity of these reactions. scirp.orgresearchgate.net

The available literature and spectroscopic data frequently refer to related but structurally distinct compounds, such as the constitutional isomer 5-methoxybenzo[d]thiazole, or to derivatives like this compound 1,1-dioxide. Due to the strict requirement to focus solely on "this compound," the inclusion of data from these other compounds would be scientifically inappropriate and would violate the instructions provided.

Therefore, it is not possible to generate a thorough and scientifically accurate article that adheres to the specified outline, as the foundational data for each section (NMR, IR, UV-Vis, Mass Spectrometry, Elemental Analysis, and X-ray Crystallography) for the target compound is absent from the search results. To uphold the standards of accuracy and strictly follow the user's constraints, the article cannot be written at this time.

Structural Characterization Methodologies and Analyses

Chromatographic Methods for Purity and Mixture Analysis (HPLC, LC/MS)

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC/MS) are indispensable techniques for assessing the purity of 5-Methoxybenzo[d]isothiazole and for the analysis of complex mixtures containing this compound. These methods offer high resolution, sensitivity, and specificity, making them ideal for separating the target analyte from impurities, starting materials, and byproducts. While specific detailed research findings exclusively on this compound are limited in publicly available literature, the analytical methodologies developed for the parent compound, 1,2-benzisothiazolin-3-one (BIT), provide a strong framework for its analysis.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a commonly employed technique for the analysis of benzisothiazole derivatives. The separation is typically achieved on a nonpolar stationary phase, such as C18 or a specialized reverse-phase column with low silanol activity, using a polar mobile phase.

A representative HPLC method for the analysis of benzisothiazolinone involves a simple gradient elution with a mobile phase consisting of water and acetonitrile, which can be detected using UV at 200 or 275 nm sielc.com. The method demonstrates good resolution and peak symmetry for the analyte sielc.com. Another approach for the simultaneous analysis of several isothiazolinones, including benzisothiazolinone, utilizes a gradient HPLC analysis with a water-acetonitrile mobile phase and detection at multiple wavelengths scirp.org. This method has been validated for its precision and accuracy in complex matrices like washing-up liquids scirp.org.

Table 1: Illustrative HPLC Conditions for the Analysis of Benzisothiazolinone

ParameterCondition 1Condition 2
Column Newcrom R1, 3.2x50 mm, 100ANot Specified
Mobile Phase A: Water with 0.1% TFAB: AcetonitrileA: WaterB: Acetonitrile
Gradient Isocratic with 10% AcetonitrileGradient Elution
Flow Rate 0.5 mL/min0.5 mL/min
Detection UV at 275 nmDAD at 200, 224, and 280 nm
Analysis Time Not specified22 minutes
Reference sielc.com scirp.org

Liquid Chromatography-Mass Spectrometry (LC/MS)

LC/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it a powerful tool for the trace-level quantification and identification of compounds in complex mixtures. For benzisothiazole derivatives, LC/MS/MS (tandem mass spectrometry) is particularly useful.

A sensitive and accurate LC-MS/MS method has been developed and validated for the quantification of benzisothiazolinone (BIT) in various biological matrices nih.govnih.govresearchgate.net. This method typically employs a reverse-phase column and an isocratic or gradient mobile phase of methanol or acetonitrile and water, often with a formic acid additive to improve ionization nih.govnih.govresearchgate.net. Detection is achieved using positive electrospray ionization (ESI) with multiple reaction monitoring (MRM) for enhanced specificity and sensitivity nih.govnih.govresearchgate.net. The MRM transitions for BIT are typically m/z 152.2 > 134.1 nih.govnih.govresearchgate.net. This methodology has been successfully applied to pharmacokinetic studies in rats nih.govnih.gov.

Furthermore, an HPLC-MS/MS method for the simultaneous determination of six isothiazolinones, including BIT, in water-based adhesives has been established mdpi.comnih.gov. This method also utilizes a C18 column and MRM for quantification, demonstrating its applicability to industrial product analysis mdpi.comnih.gov.

Table 2: Representative LC-MS/MS Parameters for the Analysis of Benzisothiazolinone

ParameterCondition 1Condition 2
Chromatography System HPLCAgilent 1200 series HPLC
Mass Spectrometer Tandem Mass SpectrometerAgilent 6460 MS
Column Kinetex phenyl-hexyl, 100 x 2.1 mm, 2.6 µmProshell120 EC-C18, 3.0 mm x 150 mm, 2.7 µm
Mobile Phase 0.1% formic acid in methanol and distilled water (75:25, v/v)Gradient elution with water and acetonitrile
Flow Rate Not SpecifiedNot Specified
Ionization Mode Positive Electrospray Ionization (ESI+)Not Specified
Detection Mode Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
MRM Transition (BIT) m/z 152.2 > 134.1Not Specified
Internal Standard Phenacetin (m/z 180.2 > 110.1)Not Specified
Run Time 6 minutesNot Specified
Reference nih.govnih.govresearchgate.net nih.gov

These established chromatographic methods for benzisothiazolinone serve as a robust foundation for developing and validating analytical procedures for this compound. The addition of a methoxy (B1213986) group would likely alter the retention time and may necessitate minor adjustments to the mobile phase composition or gradient profile to achieve optimal separation. The mass-to-charge ratio would also shift, requiring the optimization of MS parameters for sensitive and specific detection.

Theoretical and Computational Investigations of 5 Methoxybenzo D Isothiazole

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Detailed DFT studies specifically characterizing the electronic structure, reactivity descriptors, and spectroscopic properties of 5-Methoxybenzo[d]isothiazole are not prominently featured in existing research. While supplementary information from studies on related compounds occasionally mentions the use of DFT for mechanistic explorations, a focused analysis on this compound itself is not provided. rsc.orgrsc.orgdoi.org

There is no specific published data detailing the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO gap for this compound. Such calculations are standard for characterizing the kinetic stability and chemical reactivity of molecules, but a dedicated analysis for this compound is not available.

Computational predictions of spectroscopic properties (such as IR, UV-Vis, and NMR spectra) for this compound and their correlation with experimental data have not been a central theme of published research. While NMR data for derivatives like Ethyl this compound-3-carboxylate 1,1-dioxide has been reported, a computational spectroscopic analysis of the parent compound is not present. rsc.org

Molecular Modeling and Docking Studies for Biological Interactions

Molecular modeling and docking studies are crucial for understanding the potential interactions of a compound with biological targets. However, there are no specific studies in the available literature that focus on the molecular docking of this compound to elucidate its potential biological activities.

Conformational Analysis and Stereochemistry

A detailed conformational analysis and investigation of the stereochemistry of this compound are not found in the current body of scientific literature. Such studies are essential for understanding the three-dimensional structure and its influence on the compound's properties and interactions.

Biological Activity and Mechanistic Studies of 5 Methoxybenzo D Isothiazole and Analogues

Antimicrobial Research (Bacterial and Fungal)

Investigations into the antimicrobial capabilities of 5-Methoxybenzo[d]isothiazole and related compounds have demonstrated their potential to combat a range of bacterial and fungal pathogens. The synthesis and evaluation of various analogues have been crucial in understanding their spectrum of activity and efficacy.

The antimicrobial effects of benzisothiazole derivatives are largely attributed to their interference with vital microbial cellular functions. A primary mechanism is the inhibition of essential enzymes. For instance, some derivatives target enzymes involved in the synthesis of the cell wall, which compromises the structural integrity of the microbe and leads to cell death. Another proposed mechanism involves the disruption of the microbial membrane's permeability, causing the leakage of essential intracellular components.

Furthermore, these compounds can hinder the synthesis of nucleic acids and proteins, thereby stopping microbial growth and replication. The isothiazole (B42339) ring is considered fundamental to this activity, likely through its interaction with sulfhydryl groups in the amino acids of enzymes, which results in their inactivation. researchgate.net Docking studies with some benzothiazole (B30560) derivatives have predicted that the inhibition of enzymes like LD-carboxypeptidase could be a possible mechanism of their antibacterial action. nih.gov

Structure-activity relationship (SAR) studies are essential for elucidating how a compound's chemical structure affects its biological functions. For analogues of this compound, SAR studies have provided significant insights into the structural features that boost their antimicrobial strength. rsc.org The type and placement of substituents on the benzo[d]isothiazole core are critical. For example, the presence of a methoxy (B1213986) group has been shown to influence the antimicrobial spectrum. rsc.org

In research focusing on various benzothiazole derivatives, it was found that those with chloro, fluoro, and methoxy substituents were effective across a broad antibacterial spectrum. rsc.org It has been suggested that electron-donating groups can increase the electron density of the compounds, enhancing their effectiveness against microorganisms. rsc.org

Below is a data table illustrating the antimicrobial activity of selected benzothiazole derivatives against various pathogens.

CompoundSubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Derivative 1 4-Methoxy15.67.81>100
Derivative 2 4-Chloro31.231.262.5
Derivative 3 4-Fluoro62.531.2>100

Antiviral Activity Studies

The therapeutic potential of benzisothiazole derivatives also extends to virology, with research exploring their capacity to inhibit viral replication.

Certain analogues of this compound have shown effectiveness against plant viruses, most notably the Tobacco Mosaic Virus (TMV). nih.gov TMV is a significant pathogen that causes substantial economic losses in agriculture. The antiviral action of these compounds is often measured by the reduction in viral presence and the lessening of disease symptoms in infected plants.

The mechanism against TMV is thought to involve the disruption of viral replication and assembly. Some studies suggest that benzothiazole derivatives can interfere with the synthesis of viral proteins and RNA. For example, a series of 1,2-benzisothiazole derivatives incorporating a 1,3,4-oxadiazole moiety demonstrated significant protective and curative activities against TMV.

The following table displays the anti-TMV activity of selected benzisothiazole derivatives, highlighting how different substituents affect their performance.

CompoundSubstituent on Phenyl RingInactivation Rate (%)Curative Rate (%)Protective Rate (%)
Analogue A 2,4-dichloro58.655.452.1
Analogue B 4-chloro52.350.148.7
Analogue C 4-methyl48.545.243.5

These findings suggest that electron-withdrawing groups, such as chlorine, on the phenyl ring can enhance antiviral activity. plos.org

Enzyme and Receptor Interaction Studies

The biological effects of this compound and its analogues are frequently linked to their interactions with specific enzymes and receptors.

Monoamine oxidase (MAO) and acetylcholinesterase (AChE) are key enzymes that have been targets in inhibition studies involving benzisothiazole derivatives. MAO is involved in the degradation of monoamine neurotransmitters, and its inhibition is a therapeutic strategy for depression and Parkinson's disease. nih.govresearchgate.net AChE breaks down the neurotransmitter acetylcholine, and its inhibition is a primary treatment approach for Alzheimer's disease. nih.govmdpi.com

Several studies have documented the synthesis and evaluation of benzisothiazole derivatives as inhibitors of these enzymes. doaj.orgsemanticscholar.org The inhibitory potency is often contingent on the specific structural characteristics of the analogues. For instance, a series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives were found to be potent and selective MAO-B inhibitors. semanticscholar.org One compound from this series demonstrated a competitive and reversible mode of inhibition. semanticscholar.org

The table below provides a summary of the inhibitory activity of representative benzisothiazole derivatives against MAO-A, MAO-B, and AChE.

CompoundTarget EnzymeIC50 (µM)
Benzothiazole Derivative X MAO-A0.336
Benzothiazole Derivative Y MAO-B0.0028
Isatin-Thiazole Hybrid Z AChE18.2

This data indicates that targeted structural modifications can result in potent and selective enzyme inhibition, highlighting the therapeutic potential of the benzisothiazole scaffold. doaj.orgresearchgate.net

Interactions with DNA and Other Biomolecules

Analogues of this compound, particularly those based on the benzothiazole scaffold, have been shown to interact with DNA and associated enzymes, indicating a potential mechanism for anticancer and antimicrobial activities.

One key area of research is the inhibition of DNA topoisomerases, enzymes that are crucial for managing the topological state of DNA during replication, transcription, and repair. Certain benzothiazole derivatives have been identified as potent inhibitors of human DNA topoisomerase IIα. The proposed mechanism involves direct interaction with the enzyme, potentially at the DNA-binding site or a catalytic site, which subsequently blocks the enzyme's function.

Furthermore, studies on substituted methoxybenzoyl-aryl-thiazole (SMART) compounds have pointed to the inhibition of tubulin polymerization as a primary mode of their anticancer action. nih.gov Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in cancer cells.

Table 2: Interaction of Benzothiazole Analogues with DNA and Related Biomolecules
Analogue ClassBiomolecular TargetMechanism of ActionBiological Effect
Benzothiazole derivativesHuman DNA Topoisomerase IIαDirect enzyme inhibitionAnticancer
Substituted Methoxybenzoyl-Aryl-Thiazoles (SMART)TubulinInhibition of polymerizationAntiproliferative, Cell cycle arrest
Summary of research findings on the biomolecular interactions of benzothiazole and thiazole (B1198619) analogues. nih.gov

Ubiquitin Ligase Inhibition Pathways

The ubiquitin-proteasome system is a critical pathway for protein degradation and turnover, and its dysregulation is implicated in numerous diseases, including cancer. E3 ubiquitin ligases are key components of this system as they provide substrate specificity, making them attractive therapeutic targets. nih.gov While direct evidence of this compound or its close analogues as ubiquitin ligase inhibitors is not yet prominent in the literature, the targeting of E3 ligases by other small heterocyclic molecules provides a basis for potential future investigation.

Inhibiting specific E3 ligases can prevent the degradation of tumor suppressor proteins or promote the degradation of oncoproteins. For example, inhibitors of MDM2, an E3 ligase that targets the p53 tumor suppressor, have been extensively studied. nih.gov The development of small molecules that disrupt the protein-protein interactions between an E3 ligase and its substrate is a challenging but active area of research. nih.gov Given the structural diversity and biological activity of benzisothiazole derivatives in other pathways, exploring their potential to modulate the ubiquitin ligase pathway could be a valuable future research direction.

Anti-inflammatory Mechanistic Research

Derivatives of benzisothiazole and related thiazole compounds have demonstrated significant anti-inflammatory properties through various mechanisms. A primary pathway involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, potent inflammatory mediators. nih.govnih.gov

Research on 5-methylthiazole-thiazolidinone conjugates identified selective inhibition of COX-1 as the main mechanism for their anti-inflammatory effects. nih.govmdpi.comresearchgate.net These compounds showed an inhibitory effect superior to the reference drug naproxen against COX-1, with no significant activity against COX-2. nih.govmdpi.com Molecular docking studies further supported this finding, identifying specific amino acid residues within the COX-1 active site, such as Arg120, as crucial for the binding and inhibitory action of these compounds. mdpi.comresearchgate.net

Another identified mechanism involves the inhibition of NRH:quinone oxidoreductase 2 (NQO2). Benzothiazole analogues, including a 6-methoxy substituted derivative, have been shown to be potent inhibitors of NQO2. nih.gov NQO2 has been implicated in inflammatory processes, and its inhibition represents a distinct mechanistic approach to achieving anti-inflammatory effects. nih.gov

Table 3: Anti-inflammatory Activity and Molecular Targets of Benzothiazole/Thiazole Analogues
Analogue ClassMolecular TargetInhibitory Potency (IC50)Selectivity
5-Methylthiazole-Thiazolidinone ConjugatesCOX-1Potent (superior to naproxen)Selective for COX-1 over COX-2 and LOX
3',4',5'-trimethoxybenzothiazole (6-methoxy substituted)NQO251 nMN/A
3',4',5'-trimethoxybenzothiazole (6-acetamide substituted)NQO231 nMN/A
Data compiled from mechanistic studies on the anti-inflammatory properties of thiazole and benzothiazole derivatives. nih.govmdpi.comresearchgate.netnih.gov

Molecular Target Identification and Validation

The identification and validation of specific molecular targets are crucial for understanding the therapeutic potential and mechanism of action of a chemical compound. For this compound analogues, research has successfully identified several key molecular targets responsible for their observed biological activities.

For Anti-inflammatory Activity : The primary molecular targets identified are the cyclooxygenase enzymes, particularly COX-1. mdpi.comresearchgate.net Validation of this target was achieved through in vitro enzyme inhibition assays, which demonstrated potent and selective inhibition of COX-1 by thiazole-based thiazolidinone derivatives. nih.govmdpi.com These experimental findings were further corroborated by in silico molecular docking studies, which elucidated the binding interactions at the molecular level. mdpi.comresearchgate.net Additionally, NQO2 has been identified and validated as a target for the anti-inflammatory and potential anticancer activity of benzothiazole inhibitors. nih.gov

For Anticancer Activity : Tubulin has been identified as a key molecular target for a series of substituted methoxybenzoyl-aryl-thiazole (SMART) compounds. nih.gov The mechanism was validated through studies showing that these compounds inhibit tubulin polymerization, a critical process for cell division. DNA-related enzymes like DNA topoisomerase IIα have also been confirmed as targets for other benzothiazole derivatives, with validation coming from DNA relaxation assays showing a reduction in enzyme activity in the presence of the compounds.

The validation of these molecular targets provides a solid foundation for the rational design and development of more potent and selective agents based on the benzo[d]isothiazole scaffold for various therapeutic applications.

Applications of 5 Methoxybenzo D Isothiazole in Advanced Chemical Fields

Agrochemical Applications

The isothiazole (B42339) ring, the core heterocyclic structure within 5-Methoxybenzo[d]isothiazole, is a key component in the development of various agrochemicals. Research has demonstrated its utility in creating compounds with fungicidal and herbicidal properties, as well as its potential role in regulating plant health.

Fungicidal Research Applications

The isothiazole nucleus is a recognized toxophore in fungicidal research. Studies have focused on synthesizing novel derivatives that incorporate this scaffold to combat a range of plant pathogens. For instance, research into 3,4-dichloroisothiazoles has shown they can induce systemic acquired resistance (SAR) in plants, enhancing their natural defenses against subsequent pathogen attacks. nih.govnih.gov This mechanism allows plants to be protected from various types of pathogens, including fungi, bacteria, and viruses. mdpi.com

One area of research involves creating hybrid molecules, such as isothiazole–thiazole (B1198619) derivatives, to discover new fungicides with high efficacy. nih.govnih.gov In one study, a series of 21 novel isothiazole-thiazole derivatives were synthesized and tested against oomycete pathogens. Many of the designed compounds displayed excellent in vivo activity against Pseudoperonospora cubensis and Phytophthora infestans. nih.govresearchgate.net Compound 6u from this series was particularly potent, with EC50 values of 0.046 mg L⁻¹ and 0.20 mg L⁻¹ against P. cubensis and P. infestans, respectively. nih.govnih.govresearchgate.net This activity is believed to stem from its interaction with the oxysterol-binding protein (ORP), a target also affected by the fungicide oxathiapiprolin. nih.govresearchgate.net

Further studies have developed N-acyl-N-arylalanines incorporating a 3,4-dichloroisothiazol-5-ylcarbonyl fragment, derived from the plant resistance activator isotianil. mdpi.com These compounds showed moderate in vitro antifungal activity against fungi like Botrytis cinerea, Rhizoctonia solani, and Sclerotinia sclerotiorum. mdpi.com Notably, derivatives of 3,4-dichloroisothiazole were generally more effective than their 1,2,3-thiadiazole (B1210528) counterparts with similar substituents. mdpi.com

Table 1: In Vivo Fungicidal Activity of Selected Isothiazole-Thiazole Derivatives
CompoundTarget PathogenEC50 (mg L⁻¹)Reference
6uPseudoperonospora cubensis0.046 nih.govnih.gov
6uPhytophthora infestans0.20 nih.govnih.gov
Isotianil (Reference)Pseudoperonospora cubensis>50 researchgate.net

Herbicidal Research Applications

The benzo[d]isothiazole structure has been identified as a scaffold for developing herbicides. A US patent describes a series of substituted 1,2-benzoisothiazoles for use in controlling unwanted plant growth. google.com These compounds can be applied as solutions, emulsions, suspensions, or dusts to ensure fine distribution of the active ingredient. google.com The research highlights that substitutions on the benzoisothiazole ring, such as chloro and bromo groups, are crucial for their herbicidal activity. For example, 4-chloro-1,2-benzoisothiazole can be synthesized by reacting 2,6-dichlorobenzal chloride with ammonia (B1221849) and elemental sulfur. google.com

In a different line of research, the aminoisothiazolamide class of molecules, which contains an isothiazole ring, was investigated for its potent herbicidal effects. nih.gov The compound 3-amino-4-chloro-N-(cyclohexylmethyl)isothiazole-5-carboxamide and its derivatives showed broad herbicidal activity in glasshouse tests, affecting both grassy and broadleaf weeds. nih.gov The molecular target for these compounds was identified as lysyl-tRNA synthetase 1 (KRS1), an enzyme essential for protein synthesis in plants. Inhibition of this enzyme disrupts normal plant growth, leading to a herbicidal effect. nih.gov

Plant Growth Regulation Studies

While direct application of benzo[d]isothiazole derivatives as plant growth regulators is not extensively documented, their role in inducing plant defense mechanisms constitutes a form of growth and health regulation. The concept of systemic acquired resistance (SAR), triggered by certain chemical compounds, is a key area of study. nih.govnih.govmdpi.com

Compounds based on the 3,4-dichloroisothiazole structure, for example, have been shown to significantly up-regulate the expression of the defense-related gene pr1. nih.govnih.gov In one study, treatment with a novel isothiazole-thiazole derivative led to a 43-fold increase in pr1 expression after 24 hours and a 122-fold increase after 48 hours. nih.govresearchgate.net This activation of the salicylic (B10762653) acid pathway enhances the plant's resistance to a broad spectrum of pathogens, thereby protecting its growth and development. nih.gov This approach, using chemical inducers to bolster a plant's innate immunity, is a modern strategy in crop protection that helps ensure normal plant growth under pathogen pressure. mdpi.com

Materials Science Research

The heterocyclic thiazole ring system, a key structural component of this compound, possesses unique electronic properties that make it a valuable building block in materials science, particularly for organic electronics and the development of novel functional materials.

Exploration in Organic Electronics

Thiazole and its fused derivatives like thiazolothiazole and benzobisthiazole are common electron-accepting heterocycles used in the design of organic semiconductors. nih.gov The electron-withdrawing nature of the imine (C=N) group within the thiazole ring helps to lower the orbital energies of the molecule. researchgate.net These characteristics are highly desirable for applications in organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). nih.govresearchgate.net

Table 2: Applications of Thiazole-Based Scaffolds in Organic Electronics
Thiazole-Based ScaffoldApplication AreaKey PropertyReference
Thiazole, BithiazoleOFETs, OSCs, OLEDsElectron-accepting nature nih.gov
Thiazolo[5,4-d]thiazole (B1587360) (TzTz)Organic Solar Cells, PhotocatalystsRigid, planar structure; promotes π–π stacking mdpi.com
Benzobisthiazole (BBT)Organic Solar Cells, OFETsStrong electron-withdrawing ability, good coplanarity researchgate.net
Thiazolyl-Substituted BenzodithiophenePolymer Solar CellsCreates wide-bandgap polymers with deep HOMO levels nankai.edu.cn

Development of Functional Materials

The unique structural and electronic properties of the isothiazole and thiazole scaffolds are being harnessed to create a variety of advanced functional materials beyond electronics. The stable, planar, and π-conjugated structure of these heterocyclic systems makes them suitable for building porous crystalline materials known as covalent organic frameworks (COFs). mdpi.com

For instance, thiazolo[5,4-d]thiazole has been used as a building block to synthesize COFs for environmental applications. mdpi.com These materials function as photocatalysts for the degradation of organic pollutants in water. The donor-acceptor structure within the COF, featuring the electron-deficient thiazolothiazole unit, promotes the separation of photo-generated electron-hole pairs, enhancing photocatalytic efficiency. mdpi.com Under visible light irradiation, one such COF demonstrated the ability to degrade 99.76% of a rhodamine B solution within 60 minutes. mdpi.com The rigid structure of the thiazole unit enhances charge carrier mobility, which is key to its high performance. mdpi.com These findings highlight the potential for designing functional materials based on the benzo[d]isothiazole core for applications in catalysis and environmental remediation.

Sensor Development (e.g., Anion Sensors)

Currently, there is a lack of specific published research detailing the application of this compound in the development of sensors, including anion sensors. The design of anion sensors often involves incorporating hydrogen-bond donor groups or Lewis acidic sites into a signaling framework. While the benzo[d]isothiazole nucleus could potentially be functionalized to serve this purpose, specific studies employing the 5-methoxy derivative for anion sensing have not been reported in the available scientific literature. Research in fluorescent and colorimetric sensors tends to focus on other heterocyclic systems.

Building Blocks in Organic Synthesis

The benzo[d]isothiazole core is a valuable building block in organic synthesis, primarily for the construction of biologically active molecules. researchgate.netarkat-usa.org Its fused heterocyclic structure provides a rigid scaffold that can be strategically functionalized to interact with biological targets. researchgate.net The introduction of a methoxy (B1213986) group at the 5-position, as in this compound, offers a key point for chemical modification and influences the electronic properties of the ring system.

The utility of isothiazole derivatives as versatile intermediates is well-established. organic-chemistry.orgmedwinpublishers.comresearchgate.net Various synthetic methods have been developed for the construction of the benzo[d]isothiazole ring itself, highlighting its importance as a synthetic target and a precursor for more complex molecules. researchgate.netarkat-usa.org These synthesis reviews underscore the fundamental role of the scaffold in creating diverse chemical libraries. researchgate.net As a specific derivative, this compound serves as a functionalized synthon, providing chemists with a starting material that has a defined substitution pattern for building more elaborate molecular architectures.

Table 1: Synthetic Utility of the Benzo[d]isothiazole Scaffold

Application Area Role of Scaffold Potential Influence of 5-Methoxy Group
Medicinal Chemistry Core structure for biologically active compounds (e.g., inhibitors, modulators). researchgate.net Modulates solubility, metabolic stability, and receptor binding interactions.
Organic Synthesis Rigid precursor for creating complex molecular architectures. researchgate.netarkat-usa.org Provides a site for further functionalization (e.g., O-demethylation) or acts as an electron-donating group to direct subsequent reactions.
Materials Science Potential component for functional organic materials. Influences photophysical properties and intermolecular packing.

This table is based on the general applications of the benzo[d]isothiazole scaffold as specific examples for the 5-methoxy derivative are not detailed in the available literature.

Precursors for Dyes and Pigments Research

There is no specific information available in the scientific literature describing the use of this compound as a precursor in the research and development of dyes and pigments. The development of chromophores often relies on molecules with extended π-conjugated systems and the presence of electron-donating and electron-withdrawing groups. While the benzo[d]isothiazole ring is aromatic, its application as a foundational element for commercial or research dyes has not been documented. Research into novel dyes based on sulfur-nitrogen heterocycles has explored other scaffolds, such as benzothiazole (B30560) and thiazolo[5,4-d]thiazole, for creating azo dyes or fluorescent materials. researchgate.netrsc.org

Future Research Directions and Perspectives

Development of Novel Synthetic Methodologies

Recent years have seen significant progress in the synthesis of benzo[d]isothiazole derivatives. uliege.bekuleuven.be Methodologies are generally categorized based on the starting materials, such as those pre-loaded with nitrogen and sulfur, only nitrogen, only sulfur, or neither. arkat-usa.org Future work on 5-Methoxybenzo[d]isothiazole will likely focus on overcoming existing limitations and embracing green chemistry principles.

Key future directions include:

Catalyst Innovation: While copper-catalyzed methods have proven effective for annulation reactions to form the isothiazole (B42339) ring, future research could explore the use of more abundant and less toxic metals or even metal-free conditions. arkat-usa.org The development of reusable heterogeneous catalysts, such as nano-silica triazine dendrimers, could also enhance the sustainability of these syntheses. mdpi.com

Electrochemical Synthesis: As a green alternative to chemical oxidants, electrochemical methods for creating the intramolecular N-S bond from 2-mercaptobenzamides offer a promising avenue. arkat-usa.orgmdpi.com Refining this approach for precursors of this compound could lead to cleaner reaction profiles and higher yields.

Flow Chemistry: The adoption of continuous flow reactors can offer superior control over reaction parameters, improve safety, and facilitate scalability. Applying flow chemistry to established or novel synthetic routes for this compound would be a significant step towards efficient industrial production.

Asymmetric Synthesis: For derivatives of this compound with chiral centers, the development of stereoselective synthetic methods is crucial. This will enable the synthesis of enantiomerically pure compounds, which is often essential for targeted biological activity and reduced side effects.

Synthetic ApproachKey FeaturesFuture Research Goal for this compound
Metal-Catalyzed Cross-CouplingVersatile for C-N and C-S bond formation. arkat-usa.orgDevelopment of earth-abundant metal catalysts (e.g., iron, nickel).
Electrochemical CyclizationUses electricity as a clean reagent; avoids chemical oxidants. mdpi.comOptimization of electrode materials and reaction conditions for scalability.
Photoredox CatalysisUses light to drive reactions under mild conditions.Design of visible-light-driven syntheses to improve energy efficiency.
Flow ChemistryEnhanced control, safety, and scalability.Integration of multi-step syntheses into a continuous flow process.

Advanced Mechanistic Investigations into Biological Activity

Derivatives of the benzo[d]isothiazole scaffold have demonstrated a wide array of biological effects, including antiproliferative, anti-inflammatory, and antimicrobial activities. nih.govijper.orgresearchgate.net For instance, certain benzo[d]isothiazole Schiff bases have shown marked cytotoxicity against various human tumor cell lines. nih.gov However, for many of these compounds, the precise molecular mechanisms remain to be fully elucidated.

Future research must move beyond preliminary screening to conduct in-depth mechanistic studies for this compound derivatives. This involves:

Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific protein targets (e.g., enzymes, receptors) through which these compounds exert their effects.

Pathway Analysis: Once a target is identified, investigating the downstream signaling pathways affected by the compound's binding. This could involve studying changes in protein phosphorylation, gene expression, and metabolite levels.

Structural Biology: Using X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of this compound derivatives in complex with their biological targets. This provides invaluable insight into the specific molecular interactions driving activity.

Rational Design of Highly Selective Derivatives

Rational drug design, which leverages an understanding of a biological target to design new molecules, is a powerful strategy for improving the potency and selectivity of therapeutic agents. This approach has been successfully applied to develop selective ligands for various receptors using scaffolds like thiazole (B1198619) and benzothiazole (B30560). nih.govresearchgate.net

For this compound, future efforts in rational design should focus on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound core to understand how different functional groups at various positions affect biological activity and selectivity. This includes exploring alternatives to the methoxy (B1213986) group and substitutions on both the benzene (B151609) and isothiazole rings. acs.org

Target-Based Design: Using the crystal structure of a target protein to design derivatives of this compound that fit perfectly into the binding site, maximizing affinity and selectivity. This has been a key strategy in developing potent and selective inhibitors for various enzymes. nih.gov

Privileged Structure-Based Design: The benzo[d]isothiazole nucleus can be considered a "privileged structure," capable of binding to multiple biological targets. Future design could involve creating hybrid molecules that combine this scaffold with other pharmacophores to achieve dual-target activity or novel therapeutic effects.

Exploration of New Application Areas in Chemical Science and Technology

While the primary focus for benzo[d]isothiazole derivatives has been in medicinal chemistry, their unique electronic and structural properties suggest potential for a broader range of applications. arkat-usa.orgkuleuven.be

Future research could explore the utility of this compound in:

Materials Science: The fused aromatic system of benzo[d]isothiazole makes it an interesting building block for organic electronic materials. Derivatives could be investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Catalysis: The ability of the sulfur and nitrogen atoms to coordinate with metal ions suggests that this compound could serve as a ligand in organometallic catalysis. arkat-usa.org Such catalysts could offer novel reactivity or selectivity in important chemical transformations.

Chemical Probes: Fluorescently tagged derivatives of this compound could be developed as chemical probes to visualize biological processes or to label specific cellular components. Its inherent fluorescence or ability to be easily functionalized makes it a candidate for such applications. nih.gov

Agrochemicals: The benzo[d]isothiazole scaffold is present in compounds with applications in agriculture. mdpi.com Further exploration of this compound derivatives could lead to the development of new herbicides, fungicides, or plant growth regulators.

Integration of Experimental and Computational Approaches

The synergy between computational chemistry and experimental synthesis is revolutionizing chemical research. mdpi.com Computational methods can predict molecular properties, model interactions with biological targets, and guide the design of new experiments, thereby saving time and resources. researchgate.netresearchgate.net

The future development of this compound will greatly benefit from an integrated approach:

Virtual Screening: Using molecular docking to screen large virtual libraries of this compound derivatives against the structures of known biological targets. researchgate.net This can prioritize a smaller number of promising candidates for actual synthesis and testing.

Predictive Modeling: Employing Density Functional Theory (DFT) and other quantum chemical methods to calculate the electronic properties, reactivity, and spectral characteristics of new derivatives before they are synthesized. mdpi.com This can help in understanding their stability and potential for specific applications.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of this compound derivatives when bound to a target protein. nih.gov This can provide insights into the stability of the complex, the role of solvent molecules, and the energetic factors driving binding, which are crucial for designing more potent inhibitors.

By combining the predictive power of computational models with the practical insights of experimental chemistry, the exploration and application of this compound and its derivatives can be significantly accelerated, paving the way for new discoveries in medicine and technology. nih.gov

Q & A

Q. What are the primary synthetic strategies for constructing the 5-methoxybenzo[d]isothiazole scaffold, and how do reaction conditions influence yield?

The synthesis of this compound derivatives typically employs four main approaches: (1) intramolecular cyclization, (2) (4+1)-heterocyclization, (3) (3+2)-heterocyclization, and (4) functionalization of preformed heterocycles . For example, chlorinated isothiazoles are often used as precursors due to their reactivity in nucleophilic substitution or cross-coupling reactions . Yields can be limited by ring-strain or competing side reactions, as seen in nucleoside synthesis where isothiazole ring formation restricts overall yield (~20%). Optimization strategies include adjusting catalysts (e.g., Raney nickel for reductive steps) or using phosphorus pentasulfide for cyclization .

Q. How can spectroscopic and chromatographic methods validate the purity and structural integrity of this compound derivatives?

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical for structural confirmation. For instance, HRMS (EI, 70 eV) provides exact mass matching (e.g., C18H17NO3: calc. 295.3, exp. 295.3), while ¹H NMR confirms substitution patterns (e.g., methoxy protons at δ ~3.8 ppm) . Purity assessment via HPLC with UV detection (λ = 254 nm) is recommended, particularly for intermediates in drug discovery .

Advanced Research Questions

Q. What are the mechanistic insights into the catalytic activity of this compound-palladium complexes in cross-coupling reactions?

Palladium complexes with this compound ligands exhibit high catalytic efficiency in Suzuki-Miyaura couplings, particularly at 20–35°C. The planar coordination geometry (C4v symmetry) and trans-oriented ligands enhance electron transfer, reducing aryl halide byproduct formation (<3%) . Heterogeneous catalysts (e.g., silicon-oxide-supported Pd complexes) retain ~90% activity over 10 cycles, suggesting robust metal-ligand interactions . Temperature-dependent selectivity is attributed to ligand lability at higher temperatures, enabling control over reaction pathways .

Q. How do substituent modifications on the benzo[d]isothiazole core influence biological activity, and what computational tools predict these effects?

Substituent positioning (e.g., nitro or amino groups at C3/C5) modulates bioactivity. For example, 3-amino-5-nitrobenzo[d]isothiazole derivatives show enhanced antifungal activity due to improved membrane permeability . Computational tools like PASS (Prediction of Activity Spectra for Substances) and DEREK (toxicity prediction) guide SAR studies by prioritizing derivatives with predicted efficacy and low toxicity . Molecular docking of 6-nitro derivatives into 5-lipoxygenase (5-LOX) reveals hydrophobic interactions with Leu420 and π-stacking with Phe177, explaining inhibitory potency .

Q. How can contradictions in reported catalytic efficiencies of isothiazole-metal complexes be resolved?

Discrepancies in catalytic data (e.g., LPdCl2 vs. L2PdCl2 activity) arise from ligand-to-metal ratios and solvent effects. LPdCl2 complexes (1:1 ligand:Pd) outperform L2PdCl2 in aqueous media due to reduced steric hindrance . Comparative studies using standardized conditions (e.g., inert atmosphere, fixed Pd loading) and in situ IR monitoring of carbonyl ligands in W(CO)6 complexes clarify stability trends .

Methodological Considerations

Q. What strategies mitigate challenges in synthesizing this compound-containing bioactive molecules?

  • Parallel synthesis : Use automated platforms to screen substituent combinations (e.g., methoxy, nitro, amino) for COX-1 inhibitors .
  • Green chemistry : Replace chlorinated solvents with water in Pd-catalyzed reactions, leveraging the hydrophilic nature of methoxy groups .
  • Crystallography : Resolve crystal structures (e.g., tricyano-1,4-dithiino[c]-isothiazole) via genetic algorithm-based predictions (GAtor software) to guide synthetic routes .

Q. How do stability studies inform the design of isothiazole-metal complexes for industrial applications?

Potentiometric stability constants (log K) for Co(II), Ni(II), and Cu(II) complexes follow pyrazole > isothiazole > isoxazole, with sulfur’s d-orbital enhancing σ-bond strength . Accelerated degradation studies (40°C, 75% humidity) identify susceptible ligands, guiding the selection of electron-withdrawing groups (e.g., nitro) to prolong shelf life .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.